N~5~-(Diaminomethylidene)-L-ornithyl-L-seryl-L-glutaminyl-L-threonyl-N~5~-(diaminomethylidene)-L-ornithyl-L-lysyl-L-threonine
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Overview
Description
N~5~-(Diaminomethylidene)-L-ornithyl-L-seryl-L-glutaminyl-L-threonyl-N~5~-(diaminomethylidene)-L-ornithyl-L-lysyl-L-threonine is a complex peptide compound known for its unique structure and potential applications in various scientific fields. This compound is characterized by the presence of multiple amino acid residues, including L-ornithine, L-serine, L-glutamine, L-threonine, and L-lysine, which contribute to its diverse chemical properties and biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N5-(Diaminomethylidene)-L-ornithyl-L-seryl-L-glutaminyl-L-threonyl-N~5~-(diaminomethylidene)-L-ornithyl-L-lysyl-L-threonine typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes the following steps:
Coupling: The amino acids are activated using reagents such as HBTU or DIC and coupled to the resin-bound peptide.
Deprotection: The temporary protecting groups on the amino acids are removed using TFA.
Cleavage: The completed peptide is cleaved from the resin using a cleavage cocktail containing TFA, water, and scavengers.
Industrial Production Methods
Industrial production of this compound may involve large-scale SPPS with automated peptide synthesizers. The process is optimized for high yield and purity, with rigorous quality control measures to ensure consistency and reproducibility.
Chemical Reactions Analysis
Types of Reactions
N~5~-(Diaminomethylidene)-L-ornithyl-L-seryl-L-glutaminyl-L-threonyl-N~5~-(diaminomethylidene)-L-ornithyl-L-lysyl-L-threonine can undergo various chemical reactions, including:
Oxidation: The serine and threonine residues can be oxidized to form corresponding oxo derivatives.
Reduction: The compound can be reduced using agents like DTT to break disulfide bonds if present.
Substitution: Amino groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) under mild conditions.
Reduction: Dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP) in aqueous buffer.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of serine residues can yield serine oxo derivatives, while reduction can lead to the formation of reduced peptide chains.
Scientific Research Applications
N~5~-(Diaminomethylidene)-L-ornithyl-L-seryl-L-glutaminyl-L-threonyl-N~5~-(diaminomethylidene)-L-ornithyl-L-lysyl-L-threonine has a wide range of applications in scientific research:
Chemistry: Used as a model compound for studying peptide synthesis and modification.
Biology: Investigated for its role in cellular signaling and protein interactions.
Medicine: Potential therapeutic applications in treating diseases related to peptide dysfunction.
Industry: Utilized in the development of peptide-based materials and biotechnological applications.
Mechanism of Action
The mechanism of action of N5-(Diaminomethylidene)-L-ornithyl-L-seryl-L-glutaminyl-L-threonyl-N~5~-(diaminomethylidene)-L-ornithyl-L-lysyl-L-threonine involves its interaction with specific molecular targets and pathways. The compound can bind to receptors or enzymes, modulating their activity and triggering downstream signaling cascades. The exact molecular targets and pathways depend on the specific biological context and application.
Comparison with Similar Compounds
Similar Compounds
N~5~-(Diaminomethylidene)-L-ornithyl-L-valyl-L-tyrosyl-L-valyl-L-histidyl-L-prolyl-L-tryptophan: Another peptide with a similar structure but different amino acid composition.
Threonyllysylprolyl-N~5~-(diaminomethylidene)ornithine: A tetrapeptide with related functional groups.
Uniqueness
N~5~-(Diaminomethylidene)-L-ornithyl-L-seryl-L-glutaminyl-L-threonyl-N~5~-(diaminomethylidene)-L-ornithyl-L-lysyl-L-threonine is unique due to its specific sequence and combination of amino acids, which confer distinct chemical and biological properties
Properties
CAS No. |
922172-52-9 |
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Molecular Formula |
C34H65N15O12 |
Molecular Weight |
876.0 g/mol |
IUPAC Name |
(2S,3R)-2-[[(2S)-6-amino-2-[[(2S)-2-[[(2S,3R)-2-[[(2S)-5-amino-2-[[(2S)-2-[[(2S)-2-amino-5-(diaminomethylideneamino)pentanoyl]amino]-3-hydroxypropanoyl]amino]-5-oxopentanoyl]amino]-3-hydroxybutanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]hexanoyl]amino]-3-hydroxybutanoic acid |
InChI |
InChI=1S/C34H65N15O12/c1-16(51)24(48-29(57)21(10-11-23(37)53)45-30(58)22(15-50)47-26(54)18(36)7-5-13-42-33(38)39)31(59)46-20(9-6-14-43-34(40)41)27(55)44-19(8-3-4-12-35)28(56)49-25(17(2)52)32(60)61/h16-22,24-25,50-52H,3-15,35-36H2,1-2H3,(H2,37,53)(H,44,55)(H,45,58)(H,46,59)(H,47,54)(H,48,57)(H,49,56)(H,60,61)(H4,38,39,42)(H4,40,41,43)/t16-,17-,18+,19+,20+,21+,22+,24+,25+/m1/s1 |
InChI Key |
VDNYRIJISZHGJS-QUHJKDSASA-N |
Isomeric SMILES |
C[C@H]([C@@H](C(=O)N[C@@H](CCCN=C(N)N)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H]([C@@H](C)O)C(=O)O)NC(=O)[C@H](CCC(=O)N)NC(=O)[C@H](CO)NC(=O)[C@H](CCCN=C(N)N)N)O |
Canonical SMILES |
CC(C(C(=O)NC(CCCN=C(N)N)C(=O)NC(CCCCN)C(=O)NC(C(C)O)C(=O)O)NC(=O)C(CCC(=O)N)NC(=O)C(CO)NC(=O)C(CCCN=C(N)N)N)O |
Origin of Product |
United States |
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